molecular formula C12H8O4 B8284207 4,5-Dihydrobenzo[b]furo[3,4-d]oxepine-1,3-dione

4,5-Dihydrobenzo[b]furo[3,4-d]oxepine-1,3-dione

Cat. No. B8284207
M. Wt: 216.19 g/mol
InChI Key: GUHDWFDSRPYWNN-UHFFFAOYSA-N
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Patent
US09187483B2

Procedure details

To potassium tert-butoxide (1.35 g, 12 mmol) in tetrahydrofuran (30 mL) was added diethyl oxalate (2.2 g, 15 mmol) and ethyl 4-phenoxybutanoate (2.08 g, 10 mmol) in tetrahydrofuran (30 mL) at 0° C. dropwise. The mixture was allowed to stir overnight, concentrated, quenched with 1 N HCl(aq), extracted with ethyl acetate, and concentrated. A fraction of this material (308 mg, 1 mmol) was added to concentrated H2SO4 at 0° C. The mixture was stirred for 1.5 hours and was poured onto ice chips. The precipitate was collected to afford the title compound. 1H NMR (300 MHz, DMSO-d6) δ ppm 8.44 (dd, J=1.5, 8.1 Hz, 1H), 7.48 (t, J=8.1 Hz, 1H), 7.25 (t, J=7.8 Hz, 1H), 7.14 (d, J=8.4 Hz, 1H), 4.28 (t, J=5.1 Hz, 2H), and 3.02 (t, J=5.1 Hz, 2H).
Quantity
1.35 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
2.08 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
material
Quantity
308 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CC(C)([O-:4])C.[K+].C(OCC)(=O)C(OCC)=O.[O:17]([CH2:24][CH2:25][CH2:26][C:27]([O:29][CH2:30][CH3:31])=[O:28])[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1.OS(O)(=O)=O>O1CCCC1>[C:30]1(=[O:4])[C:31]2[C:19]3[CH:20]=[CH:21][CH:22]=[CH:23][C:18]=3[O:17][CH2:24][CH2:25][C:26]=2[C:27](=[O:28])[O:29]1 |f:0.1|

Inputs

Step One
Name
Quantity
1.35 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
2.2 g
Type
reactant
Smiles
C(C(=O)OCC)(=O)OCC
Name
Quantity
2.08 g
Type
reactant
Smiles
O(C1=CC=CC=C1)CCCC(=O)OCC
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
material
Quantity
308 mg
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OS(=O)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
to stir overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
quenched with 1 N HCl(aq)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
STIRRING
Type
STIRRING
Details
The mixture was stirred for 1.5 hours
Duration
1.5 h
ADDITION
Type
ADDITION
Details
was poured onto ice chips
CUSTOM
Type
CUSTOM
Details
The precipitate was collected

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1(OC(C2=C1C1=C(OCC2)C=CC=C1)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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